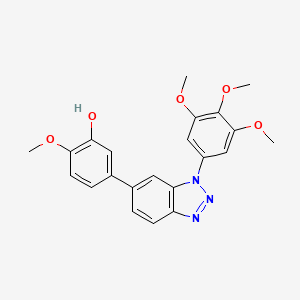
Magl-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magl-IN-10 is a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the metabolism of 2-arachidonoylglycerol, a neuroprotective endocannabinoid. This compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties and low in vivo toxicity. It is applicable in the study of cancer, neurological disorders, and inflammatory pathologies .
Vorbereitungsmethoden
The preparation of Magl-IN-10 involves synthetic routes that typically include the use of organic solvents and specific reaction conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with scaled-up reaction conditions to ensure consistency and purity.
Analyse Chemischer Reaktionen
Magl-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Wissenschaftliche Forschungsanwendungen
Magl-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on various biochemical pathways.
Biology: It is used to investigate the role of monoacylglycerol lipase in the metabolism of 2-arachidonoylglycerol and its impact on cellular processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting monoacylglycerol lipase.
Wirkmechanismus
Magl-IN-10 exerts its effects by inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which acts as an agonist for cannabinoid receptors 1 and 2. This leads to various downstream effects, including anti-inflammatory and neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
Magl-IN-10 is unique in its reversible inhibition of monoacylglycerol lipase and its favorable ADME properties. Similar compounds include:
Magl-IN-9: Another reversible inhibitor of monoacylglycerol lipase with a potent IC50 value of 2.7 nM.
Magl-IN-8: A reversible inhibitor with an IC50 value of 2.5 ± 0.4 nM for human monoacylglycerol lipase.
Magl-IN-11:
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications.
Eigenschaften
Molekularformel |
C25H22F4N2O2S |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(2-fluoro-5-hydroxyphenyl)-[4-[[3-[4-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]methyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H22F4N2O2S/c26-22-5-4-19(32)15-21(22)24(33)31-10-7-16(8-11-31)12-17-2-1-3-20(13-17)34-23-14-18(6-9-30-23)25(27,28)29/h1-6,9,13-16,32H,7-8,10-12H2 |
InChI-Schlüssel |
XVJTVRACOGMHHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC(=CC=C2)SC3=NC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=CC(=C4)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)


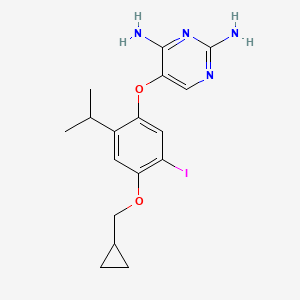
![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)
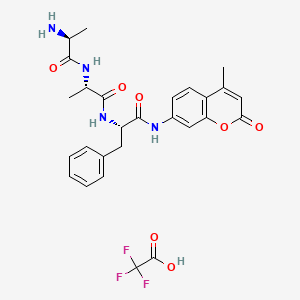

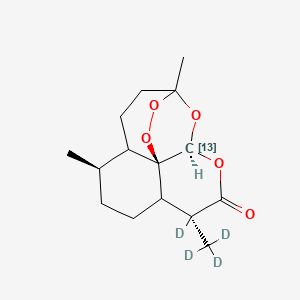
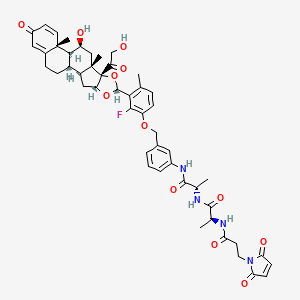
![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-](/img/structure/B12364481.png)
